

1,4-Bis(trifluoromethyl)benzene boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(trifluoromethyl)benzene

Cat. No.: B1346883

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **1,4-Bis(trifluoromethyl)benzene**

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of **1,4-Bis(trifluoromethyl)benzene**, including experimental methodologies for their determination.

Physicochemical Data of 1,4-Bis(trifluoromethyl)benzene

1,4-Bis(trifluoromethyl)benzene is a colorless liquid with an aromatic odor.[\[1\]](#)[\[2\]](#) Its key physical properties are summarized in the table below.

Property	Value	Conditions	Reference
Boiling Point	116-117 °C	Standard Atmospheric Pressure	[1] [2]
116 °C	Standard Atmospheric Pressure		[3] [4] [5]
Density	1.381 g/mL	at 25 °C	[4] [5]
Melting Point	-1 °C		[1] [3]
Flash Point	21 °C (69 °F)	Closed Cup	[1]
Refractive Index	1.379	at 20 °C	[3] [4]
Molecular Formula	C ₈ H ₄ F ₆		[2] [6]
Molecular Weight	214.11 g/mol		[2]
CAS Number	433-19-2		[4] [6]

Experimental Protocols

The determination of the boiling point and density of a liquid compound such as **1,4-Bis(trifluoromethyl)benzene** can be achieved through several standard laboratory techniques.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[7\]](#) For a pure compound, the boiling point is a characteristic physical property.[\[7\]](#) Common methods for its determination include the capillary method, distillation, and reflux.

Capillary Method (Thiele Tube Method):

This micro-method is suitable for small sample volumes.

- Sample Preparation: A few milliliters of **1,4-Bis(trifluoromethyl)benzene** are placed in a small test tube or a fusion tube.

- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heating.[8]
- Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[7][8]
- Boiling Point Reading: The heat is then removed. The temperature at which the liquid begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.[7][8] This occurs when the vapor pressure inside the capillary equals the external pressure.

Distillation Method:

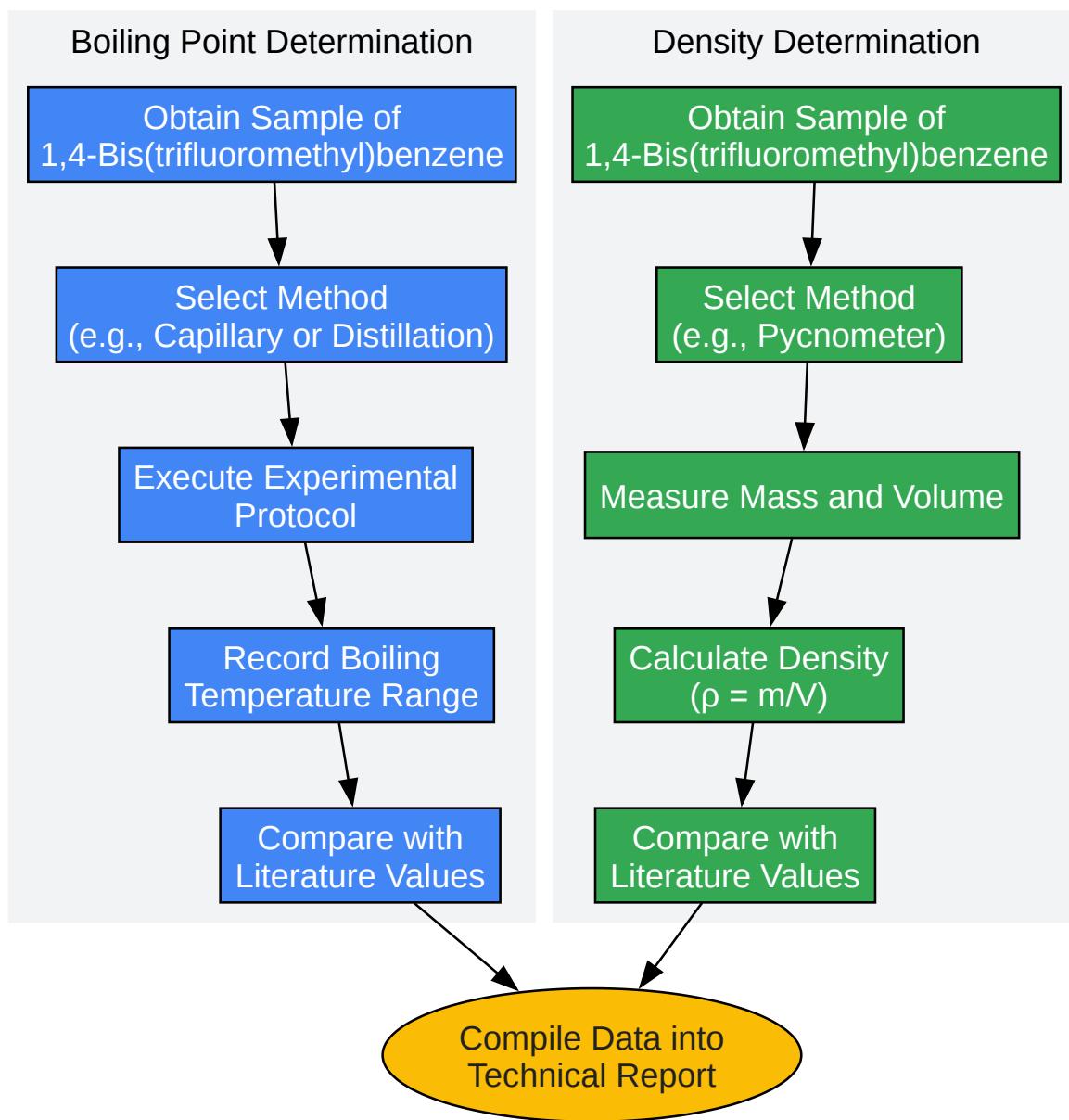
This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.

- Apparatus Setup: A distillation flask is filled with at least 5 mL of **1,4-Bis(trifluoromethyl)benzene** and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.[8][9]
- Heating: The flask is heated gently.
- Boiling Point Reading: As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[8]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a hydrometer.

Pycnometer Method:


- Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a specific volume) is weighed accurately.

- Mass of Pycnometer with Sample: The pycnometer is filled with **1,4-Bis(trifluoromethyl)benzene**, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.
- Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water, and its mass is determined at the same temperature.
- Calculation: The density of **1,4-Bis(trifluoromethyl)benzene** is calculated by dividing the mass of the compound by the mass of the water and multiplying by the known density of water at that temperature.

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of **1,4-Bis(trifluoromethyl)benzene**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for the determination and verification of the physical properties of **1,4-Bis(trifluoromethyl)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Bis(trifluoromethyl)benzene, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [[fishersci.fi](#)]
- 2. 1,4-Bis(trifluoromethyl)benzene, 99% | Fisher Scientific [[fishersci.ca](#)]
- 3. 1,4-bis(trifluoromethyl)benzene [[stenutz.eu](#)]
- 4. 1,4-Bis(trifluoromethyl)benzene 98 433-19-2 [[sigmaaldrich.com](#)]
- 5. 1,4-Bis(trifluoromethyl)-benzene | 433-19-2 [[chemicalbook.com](#)]
- 6. Benzene, 1,4-bis(trifluoromethyl)- [[webbook.nist.gov](#)]
- 7. Video: Boiling Points - Concept [[jove.com](#)]
- 8. [chem.libretexts.org](#) [[chem.libretexts.org](#)]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [[geeksforgeeks.org](#)]
- To cite this document: BenchChem. [1,4-Bis(trifluoromethyl)benzene boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346883#1-4-bis-trifluoromethyl-benzene-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com